Enhanced Lipophilicity vs. Non-Brominated Parent: LogP Comparison
The introduction of a bromine atom at the 6-position substantially increases the lipophilicity of the molecule compared to its non-brominated parent, 4-methoxy-2(1H)-pyridinone. The target compound has a calculated LogP (clogP) of 1.15 [1], while the parent compound has a measured LogP of 0.79580 [2]. This difference of 0.35 LogP units translates to a more than 2-fold increase in its octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | clogP = 1.15 |
| Comparator Or Baseline | 4-Methoxy-2(1H)-pyridinone (LogP = 0.79580) |
| Quantified Difference | ΔLogP = +0.35 (approx. 2.2-fold increase in partition coefficient) |
| Conditions | Calculated (clogP) vs. Experimental LogP values from authoritative databases. |
Why This Matters
Increased lipophilicity enhances membrane permeability and alters solubility, which are critical for optimizing bioavailability in drug discovery and reaction efficiency in organic synthesis.
- [1] Sildrug.ibb.waw.pl. Calculated properties for C6H6BrNO2. (Accessed April 22, 2026). View Source
- [2] Chemsrc. 4-Methoxy-2(1H)-pyridinone. CAS: 52545-13-8. (Accessed April 22, 2026). View Source
